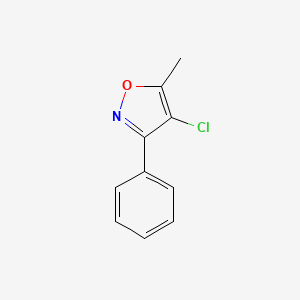

4-Chloro-5-methyl-3-phenyl-1,2-oxazole

Description

Significance of Oxazole (B20620) Heterocycles in Medicinal and Organic Chemistry Research

The oxazole nucleus and its isomers, such as isoxazole (B147169) (1,2-oxazole), are of paramount importance in the development of new chemical entities. sigmaaldrich.com These scaffolds are present in a wide array of biologically active compounds and approved drugs. nih.gov Their significance stems from their ability to act as bioisosteres for other functional groups, such as amides and esters, offering improved metabolic stability and pharmacokinetic profiles. organic-chemistry.org The oxazole ring's unique electronic nature and ability to participate in various non-covalent interactions, like hydrogen bonding and π-π stacking, allow its derivatives to bind effectively to biological targets such as enzymes and receptors. organic-chemistry.orguni.lu

This has led to the discovery of oxazole-containing compounds with a broad spectrum of pharmacological activities, including:

Antimicrobial: Exhibiting activity against various bacterial and fungal strains. researchgate.netd-nb.info

Anticancer: Showing potential in inhibiting the growth of cancer cells. nih.gov

Anti-inflammatory: Acting on targets like cyclooxygenase (COX) enzymes. nih.gov

Antiviral and Antidiabetic: Demonstrating a wide range of therapeutic possibilities. uni.lu

In organic chemistry, oxazoles serve as versatile synthetic intermediates. nih.gov They can undergo various transformations, such as Diels-Alder reactions, to form more complex molecular architectures like pyridines. nih.gov The different positions on the oxazole ring (C2, C4, and C5) can be functionalized, allowing for the systematic development of compound libraries for drug discovery and material science applications. researchgate.net

Rationale for Investigating Halogenated and Substituted 1,2-Oxazoles

The introduction of a halogen atom, such as chlorine, onto the 1,2-oxazole scaffold is a common and rational strategy in medicinal chemistry. Halogenation can profoundly influence a molecule's properties in several ways:

Modulation of Electronic Properties: The electron-withdrawing nature of chlorine can alter the electron density of the oxazole ring, affecting its reactivity and the acidity or basicity of nearby functional groups.

Increased Lipophilicity: Halogens can increase the molecule's lipid solubility, which can enhance its ability to cross biological membranes and improve its absorption and distribution in the body.

Formation of Halogen Bonds: A halogen atom can act as a halogen bond donor, forming a specific and directional non-covalent interaction with electron-rich atoms like oxygen or nitrogen. This can be a crucial interaction for enhancing binding affinity to a biological target. google.com

Metabolic Blocking: Placing a halogen at a site that is susceptible to metabolic degradation can block this process, thereby increasing the compound's half-life and duration of action.

The specific placement of the chloro group at the 4-position, the methyl group at the 5-position, and the phenyl group at the 3-position of the 1,2-oxazole ring in "4-Chloro-5-methyl-3-phenyl-1,2-oxazole" suggests a deliberate design to fine-tune these properties for a specific application, likely in the realm of bioactive compound development.

Overview of Research Trajectories for Related 1,2-Oxazole Derivatives

While specific research on this compound is not widely documented, the research on related substituted 1,2-oxazoles provides a clear indication of the potential avenues of investigation for this compound.

One major trajectory is the synthesis of diverse libraries of substituted oxazoles for biological screening. nih.gov For instance, the synthesis of various 3,5-substituted 1,2,4-oxadiazoles, close isomers of 1,2-oxazoles, is a well-established area of research, often starting from amidoximes. researchgate.net Research on compounds like 5-methyl-3-phenyl-1,2-oxazole has explored its thermal isomerization and reactivity. wikipedia.org

Another significant research path involves using halogenated oxazoles as reactive intermediates for further chemical modifications. For example, 2-(halomethyl)-4,5-diaryloxazoles are used as scaffolds where the halogen provides a reactive handle for substitution reactions to build more complex molecules, as seen in the synthesis of the anti-inflammatory drug Oxaprozin. nih.gov Similarly, the chlorine atom in this compound could serve as a site for cross-coupling reactions or other transformations to generate novel derivatives.

Furthermore, computational and structural studies, such as those evaluating the halogen bonding proclivity of oxazole derivatives, are crucial for understanding their supramolecular chemistry and for the rational design of new materials and pharmaceutical cocrystals. google.com

The table below summarizes some related oxazole derivatives and their documented research context.

| Compound Name | CAS Number | Key Features & Research Interest |

| 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | 103788-61-0 | A structural isomer of the target compound, noted as a chemical intermediate. uni.luchemicalbook.com |

| 5-Methyl-3-phenyl-1,2-oxazole | 1008-74-8 | A non-halogenated analog of the target scaffold, studied for its thermal isomerization. wikipedia.org |

| 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | 1822-94-2 | An isomeric oxadiazole with a chloromethyl group, indicating interest in this substitution pattern. chemicalbook.com |

| Oxaprozin | 21544-73-0 | An approved anti-inflammatory drug containing a 4,5-diaryloxazole core, demonstrating the therapeutic potential of this scaffold. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-methyl-3-phenyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-7-9(11)10(12-13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNYZGXPHZNWCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50806953 | |

| Record name | 4-Chloro-5-methyl-3-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50806953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62604-76-6 | |

| Record name | 4-Chloro-5-methyl-3-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50806953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Chloro 5 Methyl 3 Phenyl 1,2 Oxazole and Analogous Scaffolds

Established Synthetic Routes for 1,2-Oxazole Ring Formation

The formation of the 1,2-oxazole ring is achievable through several reliable and well-documented synthetic pathways. The two most prominent strategies involve the reaction of a three-carbon component with hydroxylamine (B1172632) or the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. nih.gov

Multi-Step Synthesis Approaches and Reaction Sequences

The construction of complex oxazoles often requires multi-step sequences where precursors are first synthesized and then cyclized. A common strategy involves creating a suitable 1,3-dicarbonyl compound or its equivalent, which then undergoes cyclization. For the synthesis of the 3-phenyl-5-methyl-1,2-oxazole core, a key precursor is benzoylacetone (B1666692).

Continuous-flow processes have also been developed for the multi-step synthesis of related oxazole (B20620) structures, demonstrating the integration of thermolysis, reaction with haloacyl halides, and subsequent nucleophilic displacement to build the final product in a sequential manner. beilstein-journals.org Although applied to 2-(azidomethyl)oxazoles, this strategy highlights the potential for integrated synthesis in producing complex heterocyclic systems. beilstein-journals.org

Cyclization and Condensation Reactions in 1,2-Oxazole Synthesis

The most direct and widely used method for synthesizing 3,5-disubstituted 1,2-oxazoles is the condensation reaction of a 1,3-diketone with hydroxylamine hydrochloride. nih.gov To form the core of the target molecule, 3-phenyl-5-methyl-1,2-oxazole, the reaction would utilize benzoylacetone and hydroxylamine. The reaction proceeds via initial formation of an oxime, followed by intramolecular cyclization and dehydration to yield the aromatic 1,2-oxazole ring.

This reaction can, however, produce regioisomers depending on which carbonyl group undergoes the initial nucleophilic attack by hydroxylamine. The reaction conditions can often be tuned to favor one isomer over the other.

Another established cyclization route involves the use of β-enamino ketoesters, which are reacted with hydroxylamine to produce functionalized 1,2-oxazoles. nih.gov This method provides a pathway to various regioisomeric 1,2-oxazole derivatives. nih.gov Similarly, methods using Lewis acids like ZnI₂ and FeCl₃ can mediate the cyclization of acetylenic amides to form oxazole structures under mild conditions. nih.gov

| Reaction Type | Starting Materials | Product Core | Key Features |

| Diketone Condensation | 1,3-Diketones (e.g., Benzoylacetone), Hydroxylamine | 3,5-Disubstituted 1,2-Oxazole | Classic, high-yielding method; potential for regioisomer formation. nih.gov |

| Enaminone Cyclization | β-Enamino ketoesters, Hydroxylamine | Functionalized 1,2-Oxazole | Provides access to various regioisomers and highly functionalized products. nih.gov |

| Acetylenic Amide Cyclization | Acetylenic Amides | 2-Oxazolines / 2-Oxazoles | Mediated by Lewis acids; offers good regiocontrol under mild conditions. nih.gov |

| Propargyl Amide Cycloisomerization | Propargyl Amides | Substituted Oxazoles | Mild, SiO₂-mediated process yielding functionalized oxazoles. nih.gov |

1,3-Dipolar Cycloaddition Reactions in Oxazole Synthesis

The 1,3-dipolar cycloaddition is a powerful tool for constructing five-membered heterocyclic rings. For 1,2-oxazoles (isoxazoles), the reaction involves the cycloaddition of a nitrile oxide with a dipolarophile, typically an alkyne. nih.govyoutube.com

To synthesize the 3-phenyl-5-methyl-1,2-oxazole core, this reaction would involve benzonitrile (B105546) oxide (the 1,3-dipole) and propyne (B1212725) (the dipolarophile). The nitrile oxide can be generated in situ from the corresponding hydroximoyl chloride or by dehydration of a nitroalkane. This cycloaddition is a concerted [3+2] process. researchgate.net A significant challenge with unsymmetrical alkynes like propyne is controlling the regioselectivity of the addition, which can lead to a mixture of 3,5- and 3,4-disubstituted isomers.

| 1,3-Dipole | Dipolarophile | Resulting Core Structure | Key Aspects |

| Benzonitrile Oxide | Propyne | 3-Phenyl-5-methyl-1,2-oxazole | Powerful C-C and C-O bond-forming reaction. youtube.com |

| Nitrile Oxide | Alkyne | 1,2-Oxazole (Isoxazole) | Regioselectivity can be an issue with unsymmetrical alkynes. youtube.com |

| Azomethine Ylides | Carbonyls | Oxazolidine | Used for synthesizing saturated oxazole rings. nih.gov |

Regioselective Functionalization Strategies for Oxazole Cores

Once the 3-phenyl-5-methyl-1,2-oxazole core is synthesized, the final step is the introduction of a chlorine atom at the C4 position. This requires a regioselective functionalization strategy. Direct electrophilic halogenation of the 1,2-oxazole ring can be challenging. The C4 position is somewhat electron-rich and can be susceptible to electrophilic attack.

Methods for the regioselective functionalization of related oxazole scaffolds often rely on directed metalation. acs.orgacs.org For instance, using specific metalating agents like TMP-bases of magnesium and zinc (TMPMgCl·LiCl or TMPZnCl·LiCl) allows for the controlled deprotonation at specific positions on the oxazole ring, which can then react with an electrophile. acs.orgacs.org While these methods have been extensively developed for 1,3-oxazoles, similar principles can be applied to 1,2-oxazoles. Direct chlorination would likely involve treating the parent oxazole with a suitable chlorinating agent, such as N-chlorosuccinimide (NCS), potentially under conditions that promote electrophilic substitution at the C4 position.

Advanced and Sustainable Synthetic Methodologies for Oxazole Scaffolds

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. These include the use of alternative energy sources like microwave irradiation to accelerate reactions and improve yields.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. The synthesis of oxazole and isoxazole (B147169) derivatives has benefited significantly from this technology, which often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. nih.govijpsonline.comacs.org

A one-pot, microwave-assisted [3+2] cycloaddition reaction has been developed for synthesizing 5-substituted oxazoles from substituted aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC). nih.govacs.orgacs.org By controlling the amount of base (K₃PO₄), the reaction can selectively yield either oxazolines or oxazoles. nih.govacs.org For example, using 2 equivalents of K₃PO₄ in isopropanol (B130326) under microwave irradiation (e.g., 65 °C, 350 W, 8 min) can produce 5-substituted oxazoles in excellent yields. nih.govacs.org This approach represents a rapid and efficient route to these heterocyclic cores.

| Method | Reactants | Conditions | Outcome | Reference |

| Microwave-Assisted [3+2] Cycloaddition | Aryl Aldehyde, TosMIC, K₃PO₄ (2 equiv.) | Isopropanol, 65 °C, 8 min | 5-Substituted Oxazoles in high yields (e.g., 96%) | nih.govacs.org |

| Microwave-Assisted Condensation | p-Substituted 2-bromoacetophenone, Urea | DMF, Microwave Irradiation | 2-Amino-4-(p-substituted phenyl)-oxazole derivatives | ijpsonline.com |

Ultrasound-Assisted Synthetic Protocols

The application of ultrasonic irradiation (sonochemistry) has emerged as a powerful and green technique for synthesizing isoxazoles and other heterocyclic compounds. nih.govresearchgate.net This method utilizes acoustic cavitation—the formation, growth, and collapse of microbubbles in a liquid—to generate localized hotspots with extreme temperatures and pressures, which can dramatically accelerate reaction rates and improve yields. asianpubs.org

Ultrasound-assisted synthesis offers several advantages over conventional heating methods, including shorter reaction times, milder reaction conditions, and often higher product yields. nih.govpreprints.org For instance, sonochemical techniques have been effectively applied to cycloaddition reactions, condensation processes, and oxidative transformations in the synthesis of isoxazoles. nih.gov A comparison between conventional stirring and ultrasound irradiation for the synthesis of 3,5-disubstituted isoxazole-sulfonamides demonstrated that sonication led to clean transformations with high yields (72–89%) and significantly faster reaction times (20-28 minutes). researchgate.net

One-pot, multi-component reactions are particularly amenable to ultrasound assistance. A one-pot, five-component reaction for synthesizing 3,5-disubstituted isoxazole secondary sulfonamides was significantly improved by using an ultrasound probe compared to an ultrasonic bath or magnetic stirring, achieving yields of 75-96% in just 13-17 minutes. researchgate.net Similarly, the synthesis of tetrazole-based isoxazolines was efficiently achieved using ultrasonic irradiation. nih.gov

The choice of catalyst and solvent system under ultrasonic conditions is also crucial. Researchers have developed metal-free and acid/base-free methods, such as using vitamin B₁ as a reusable, green catalyst in water, which provided isoxazole derivatives in yields of 84-94%. preprints.org Another green approach utilized CaCl₂ as a pre-catalyst and chlorine source in water for a one-pot synthesis of isoxazole sulfonamides. researchgate.net

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Isoxazole Synthesis

| Reaction Type | Conventional Method (Time, Yield) | Ultrasound-Assisted Method (Time, Yield) | Catalyst/Solvent | Reference |

|---|---|---|---|---|

| 3,5-Disubstituted Isoxazole Synthesis | Not specified | 13-17 min, 75-96% | CaCl₂/K₂CO₃ in Water | researchgate.net |

| Isoxazole-sulfonate Synthesis | Not specified | 20-28 min, 72-89% | Not specified (in Water) | researchgate.net |

| 3-methyl-4-(phenyl)methylene-isoxazole-5(4H)-one Synthesis | Slower, Lower Yield | Not specified, 84-94% | Vitamin B₁ in Water | preprints.org |

Mechanochemical Approaches in Oxazole Synthesis

Mechanochemistry, which involves the use of mechanical force (e.g., grinding or ball milling) to induce chemical reactions, represents another significant advancement in the green synthesis of heterocyclic compounds. researchgate.netosi.lv These solvent-free or low-solvent methods offer numerous benefits, including enhanced reaction rates, high yields, improved product purity, and increased energy efficiency. researchgate.netnih.gov

Ball milling has become a prominent technique for the synthesis of a wide array of nitrogen, oxygen, and sulfur-containing heterocycles. nih.gov The method is applicable to various essential reactions, such as cyclizations, functionalizations, and cross-coupling reactions. researchgate.net The key advantages of mechanochemical synthesis include operational simplicity, mild reaction conditions, and often the avoidance of catalysts and solvents. researchgate.net

Despite its advantages, challenges such as scalability, real-time reaction monitoring, and equipment wear remain areas of active research. nih.gov

Application of Green Chemistry Principles in Heterocycle Construction

The synthesis of 1,2-oxazoles and related heterocycles is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. ijpsonline.comnih.gov Ultrasound and mechanochemical methods are prime examples of green synthetic approaches. ijpsonline.comnih.gov Beyond these techniques, the field incorporates a broader range of strategies to enhance sustainability.

Key green chemistry approaches in heterocycle synthesis include:

Alternative Energy Sources: Microwave irradiation is widely used to accelerate reactions, often leading to higher yields and reduced byproduct formation in shorter timeframes compared to conventional heating. nih.gov

Green Solvents: There is a significant shift away from toxic organic solvents. Water is an ideal green solvent, and its use has been demonstrated in the ultrasound-assisted synthesis of isoxazoles. preprints.orgresearchgate.net Ionic liquids and deep-eutectic solvents are also employed as reusable and often less toxic alternatives. ijpsonline.comijpsonline.com

Benign Catalysts: The development of metal-free, reusable, and non-toxic catalysts is a central theme. For instance, vitamin B₁ has been used as a green catalyst for synthesizing isoxazole derivatives in water. researchgate.net Similarly, quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resins have been used to catalyze the van Leusen oxazole synthesis, allowing for easy removal of the catalyst and byproducts by filtration. organic-chemistry.org

Atom Economy: Multi-component, one-pot reactions are inherently greener as they reduce the number of synthetic steps and purification processes, thereby minimizing waste. researchgate.netkthmcollege.ac.in An electrochemical, phosphine-mediated cycloaddition for oxazole synthesis from carboxylic acids is an example of a sustainable catalytic system that avoids transition metals and toxic oxidants. rsc.org

These principles are not mutually exclusive and are often combined. For example, a one-pot synthesis of 3,5-disubstituted isoxazoles was achieved under ultrasound irradiation in water, exemplifying the integration of multiple green chemistry concepts. researchgate.net

Retrosynthetic Analysis and Identification of Key Intermediates for 1,2-Oxazole Derivatives

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses, which involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. e3s-conferences.org

For the 1,2-oxazole ring system, two primary retrosynthetic disconnections are most common: nih.gov

1,3-Dipolar Cycloaddition: This is a powerful method for constructing the isoxazole ring. The retrosynthetic disconnection breaks the ring across the O-C5 and C3-C4 bonds, leading to a nitrile oxide and an alkyne . This is a highly versatile approach, as a wide variety of substituted nitrile oxides and alkynes can be used to generate diverse isoxazole derivatives. nih.govnih.gov

Condensation with Hydroxylamine: This strategy involves disconnecting the N-O and C3-N bonds. This reveals hydroxylamine and a three-carbon component, typically a 1,3-diketone , an α,β-unsaturated ketone , or a related precursor like a β-enamino ketoester . nih.govresearchgate.net

Key Intermediates in 1,2-Oxazole Synthesis:

Nitrile Oxides: These are highly reactive 1,3-dipoles that are often generated in situ from precursors like aldoximes (via oxidation) or hydroximoyl halides. nih.gov

Alkynes: Terminal and internal alkynes serve as the dipolarophiles in cycloaddition reactions with nitrile oxides. nih.gov

1,3-Diketones: These compounds react with hydroxylamine, typically leading to the formation of 3,5-disubstituted isoxazoles. nih.gov

β-Enamino Ketoesters: These are versatile intermediates that can be prepared from β-keto esters. Their reaction with hydroxylamine hydrochloride allows for the regioselective synthesis of functionalized 1,2-oxazoles, such as methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates. nih.gov

The synthesis of a specific target like 4-Chloro-5-methyl-3-phenyl-1,2-oxazole would likely proceed from precursors such as a phenyl-substituted nitrile oxide and 1-chloroprop-1-yne, or by reacting a suitably substituted β-dicarbonyl compound with hydroxylamine.

Table 2: Retrosynthetic Pathways and Key Intermediates for 1,2-Oxazoles

| Retrosynthetic Pathway | Key Intermediates | Precursors | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrile Oxides, Alkynes | Aldoximes, Hydroximoyl Halides | nih.govnih.gov |

| Condensation Reaction | 1,3-Diketones, Hydroxylamine | Not applicable | nih.gov |

| Condensation Reaction | β-Enamino ketoesters, Hydroxylamine | β-Keto esters | nih.gov |

Derivatization Strategies for Enhancing Molecular Complexity and Functionalization of 1,2-Oxazole Scaffolds

Once the 1,2-oxazole core is assembled, it can be further modified to introduce new functional groups and build more complex molecular architectures. The reactivity of the oxazole ring allows for several derivatization strategies. researchgate.net

Electrophilic Aromatic Substitution: Oxazoles are electron-rich heterocycles, but less so than imidazoles. wikipedia.org Electrophilic substitution is generally difficult unless the ring is activated by electron-donating groups. When it occurs, substitution preferentially happens at the C4 position, followed by C5. pharmaguideline.com

Nucleophilic Aromatic Substitution: This reaction is rare unless a good leaving group (like a halogen) is present on the ring. The most electron-deficient position, C2, is the most susceptible to nucleophilic attack, especially when the ring is quaternized or contains electron-withdrawing groups at C4. wikipedia.orgpharmaguideline.com

Metallation: The oxazole ring can be deprotonated using strong bases like organolithium reagents. Deprotonation occurs regioselectively at the most acidic proton, which is typically at the C2 position. The resulting lithiated oxazole is a powerful nucleophile that can react with various electrophiles, allowing for the introduction of a wide range of substituents at C2. wikipedia.orgpharmaguideline.com

Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions with dienophiles (e.g., alkenes, alkynes), providing a route to other heterocyclic systems like pyridines after rearrangement of the initial adduct. wikipedia.orgpharmaguideline.com

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) are powerful tools for derivatization. For example, a halogenated oxazole can be coupled with boronic acids or terminal alkynes to introduce aryl, heteroaryl, or alkynyl groups, significantly increasing molecular complexity. ijpsonline.com The van Leusen synthesis, followed by a Suzuki-Miyaura coupling, has been used to produce 2,4,5-trisubstituted oxazoles. ijpsonline.com

Functional Group Interconversion: Substituents already present on the oxazole ring can be chemically transformed. For instance, a chloromethyl group, such as the one in 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole, can be converted to other functional groups via nucleophilic substitution reactions. chemicalbook.comprepchem.com

These derivatization strategies are crucial for creating libraries of compounds for drug discovery and for the synthesis of complex natural products containing the oxazole or isoxazole moiety. nih.govresearchgate.net

Reaction Mechanisms and Chemical Transformations of 4 Chloro 5 Methyl 3 Phenyl 1,2 Oxazole Analogues

General Reactivity Patterns of the 1,2-Oxazole Ring System

The 1,2-oxazole, or isoxazole (B147169), ring is an aromatic five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. semanticscholar.org While it possesses aromatic character, the ring is noted for a weak N-O bond, which is a primary site of reactivity and potential cleavage under various conditions, particularly reductive or basic environments. researchgate.net This susceptibility to ring-opening makes isoxazoles valuable synthetic intermediates, as they can be considered masked forms of difunctional compounds like β-dicarbonyls, enaminoketones, or α,β-unsaturated oximes. researchgate.net

The stability of the isoxazole ring generally allows for the manipulation of substituents, yet it can be cleaved when required. researchgate.net The reactivity is influenced by the substituents present on the ring. The general chemical transformations associated with isoxazoles include alkylation, N-methylation, reduction, and cycloaddition reactions. researchgate.net The electron-deficient nature of the azadiene system within the ring allows it to participate in Diels-Alder reactions. clockss.org

Two principal synthetic routes are employed to construct the isoxazole ring: the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the condensation of a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone, with hydroxylamine (B1172632). researchgate.netnih.gov

Oxidation and Reduction Pathways of Oxazole (B20620) Derivatives

Oxidation and reduction reactions of the isoxazole ring system often involve the labile N-O bond, leading to ring-opening or transformation into other saturated or unsaturated heterocycles.

Reduction Pathways: Reduction of the isoxazole ring is a common transformation that typically proceeds with the cleavage of the N-O bond. This pathway provides access to various valuable difunctionalized acyclic compounds.

| Reducing Agent | Product Type | Example | Reference |

| Catalytic Hydrogenation (e.g., Raney Nickel) | β-Amino Ketones | Cleavage of the N-O bond followed by reduction. | researchgate.net |

| Sodium in Ethanol | Oxazolidine | Reduction of both double bonds to form the saturated heterocycle. | youtube.com |

| Nickel-Aluminum Alloy in aq. KOH | Ring Opening Products | Lunn discovered this method for the reduction of oxazoles. tandfonline.com | semanticscholar.orgtandfonline.com |

| Mo(CO)₆/H₂O | Functionalized Enaminones | The isoxazole ring is opened via a hydrogenative process. | researchgate.net |

Oxidation Pathways: Oxazoles are generally stable to oxidation, but substituted derivatives can be oxidized to form N-oxides. pharmaguideline.com The oxidation of the phenyl ring can also occur under specific conditions, although the heterocyclic core is often more reactive. The specific pathways for 4-chloro-5-methyl-3-phenyl-1,2-oxazole would depend on the oxidizing agent and reaction conditions, with potential for reactions at the methyl group or the phenyl ring.

Photoinduced Isomerization and Degradation Mechanisms (e.g., Isoxazole to Oxazole Photoisomerization)

Isoxazoles exhibit rich and complex photochemistry, primarily initiated by the absorption of UV light (typically 200–330 nm), which promotes the homolytic cleavage of the weak N-O bond. nih.govacs.org This initial step generates high-energy intermediates that can rearrange to form a variety of products, most commonly the isomeric oxazole (a 1,3-oxazole). nih.govbiorxiv.org

The photoisomerization of isoxazole to oxazole is a highly atom-efficient process that has garnered renewed interest for its synthetic utility, particularly with the advent of continuous flow reactor technology which allows for scalable production of oxazoles from isoxazole precursors. nih.govacs.org

Besides isomerization, photodegradation is another significant pathway. researchgate.net Under UV irradiation, especially in aqueous solutions, isoxazoles can decompose into smaller, non-heterocyclic fragments. acs.orgnih.gov The photodegradation of a substituted isoxazolidine (B1194047) fungicide, for example, was found to proceed via cleavage of the N-O bond and dechlorination of an attached benzene (B151609) ring. nih.gov The presence of photosensitizers or catalysts like TiO₂ can significantly influence the degradation rate and mechanism. researchgate.netnih.gov

The photoinduced rearrangement of isoxazoles to oxazoles proceeds through several highly reactive, transient intermediates. The identification and characterization of these elusive species have been crucial to understanding the reaction mechanism and have often been achieved using low-temperature matrix isolation techniques coupled with IR and UV spectroscopy. acs.orgnih.govacs.org

Key transient intermediates include:

Acyl Azirines (or 2H-Azirines): The initial cleavage of the N-O bond in the isoxazole ring is thought to form a vinylnitrene intermediate. acs.orgnih.gov This singlet vinylnitrene can then undergo ring closure to form a strained three-membered acyl-substituted azirine. nih.govacs.orgnih.gov In some cases, these azirines have been detected at moderate pyrolysis temperatures or as primary photoproducts in matrix isolation studies. nih.govacs.org For instance, irradiation of isoxazole at 221 nm produced 2-formyl-2H-azirine, which could be identified spectroscopically. acs.org

Nitrile Ylides: The photochemical pathway can also involve cleavage of the C-C bond in the intermediate azirine or directly from other excited state pathways of the isoxazole. nih.gov This leads to the formation of a nitrile ylide. nih.govnih.gov These nitrile ylides are key intermediates in the formation of the final oxazole product through a 1,5-electrocyclization. nih.gov The capture and characterization of a carbonyl nitrile ylide from the photolysis of 3,5-dimethylisoxazole (B1293586) provided direct evidence for its role as an intermediate in the isoxazole-oxazole photoisomerization. nih.gov Further irradiation of the isolated nitrile ylide at a different wavelength (340 nm) induced its transformation into the corresponding 2,5-dimethyloxazole. nih.gov

Thermal Rearrangement Reactions Involving Oxazole Systems

Thermal rearrangements provide powerful synthetic routes for transforming isoxazole and oxazole systems into other heterocyclic structures or isomeric forms.

Boulton-Katritzky Rearrangement: This is a characteristic thermal rearrangement of isoxazoles. fiveable.me It involves the ring transformation of a substituted isoxazole, initiated by the nucleophilic attack of a three-atom side chain onto the electrophilic nitrogen atom of the isoxazole ring, followed by cleavage of the N-O bond to form a new, more stable five-membered ring. acs.org This atom-economical reaction has been widely applied in heterocyclic synthesis. acs.orgrsc.org Tandem reactions combining a C-N coupling with a Boulton-Katritzky rearrangement have been developed to efficiently synthesize complex fused heterocyclic systems like pharmaguideline.comtandfonline.comacs.orgtriazolo[1,5-a]pyridines from 3-aminoisoxazoles. acs.orgrsc.orgrsc.org Computational studies indicate the reaction often proceeds via a one-step mechanism. acs.org

Cornforth Rearrangement: This thermal rearrangement is specific to 4-acyloxazoles (1,3-oxazoles), which can be products of isoxazole photoisomerization. wikipedia.orgwikipedia.org In the Cornforth rearrangement, the acyl group at position C-4 and the substituent at position C-5 of the oxazole ring exchange places. wikipedia.org The reaction proceeds through a pericyclic ring opening to form a transient nitrile ylide intermediate, which then undergoes rearrangement and re-cyclization to yield the isomeric oxazole. wikipedia.orgdrugfuture.comchem-station.com The reaction gives good yields, often exceeding 90%, and its feasibility depends on the relative energy difference between the starting material and the rearranged product. wikipedia.org

Advanced Structural Elucidation and Conformational Analysis of 1,2 Oxazole Derivatives

Conformational Space Investigations of Halogenated Phenyl-Oxazoles

The orientation of the phenyl ring relative to the oxazole (B20620) core, as well as the influence of substituents, defines the conformational landscape of halogenated phenyl-oxazoles. Understanding this landscape is achieved through a combination of experimental and theoretical methods.

Experimental Methodologies for Conformational Determination

Experimental approaches provide direct evidence of the conformational states of molecules in different phases. For halogenated phenyl-oxazoles, techniques such as single-crystal X-ray diffraction (SCXD) and Nuclear Magnetic Resonance (NMR) spectroscopy are paramount.

SCXD is a powerful method for unambiguously determining the three-dimensional structure of molecules in the solid state. nih.goviucr.org This technique provides precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated, offering a detailed snapshot of the molecule's conformation in the crystal lattice. For instance, the analysis of crystalline 1,2-oxazole derivatives reveals the specific dihedral angles adopted between the oxazole and phenyl rings. nih.govnih.gov

Fourier-transform infrared (FTIR) spectroscopy, especially when combined with matrix isolation techniques, can also be used to identify and characterize different conformers of a molecule. By isolating molecules in an inert gas matrix at cryogenic temperatures, the vibrational spectra of individual conformers can be resolved and assigned, often with the aid of theoretical calculations. acs.orgnih.gov

Theoretical Approaches to Conformational Analysis

Theoretical and computational chemistry provides invaluable tools for exploring the entire potential energy surface of a molecule, identifying stable conformers, and determining the energy barriers between them. Density Functional Theory (DFT) is a widely used quantum mechanical method for these investigations. nih.gov

By employing DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), it is possible to optimize the geometries of various possible conformers and calculate their relative energies. acs.orgnih.gov For instance, a theoretical study on methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate identified two low-energy conformers differing in the orientation of the ester group, with one being approximately 3.0 kJ mol⁻¹ higher in energy in the gas phase. acs.orgnih.gov Such calculations can also predict vibrational frequencies, which are crucial for assigning experimental IR and Raman spectra to specific conformers. acs.org

Furthermore, computational methods can elucidate the electronic structure and the nature of non-covalent interactions that stabilize certain conformations. These theoretical insights complement experimental findings and provide a deeper understanding of the factors governing the conformational preferences of halogenated phenyl-oxazoles. chemrxiv.org

Crystal Structure Analysis of 1,2-Oxazole Derivatives

Characterization of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

In the crystalline state, molecules of 1,2-oxazole derivatives are held together by a network of non-covalent interactions. A detailed analysis of a closely related compound, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, provides insight into the types of interactions that are likely to be present in the crystal structure of 4-Chloro-5-methyl-3-phenyl-1,2-oxazole. nih.goviucr.org

The primary intermolecular interactions observed in the crystal packing of this analogue include C-H···N, C-H···Cl, and C-H···π contacts. nih.goviucr.org The C-H···N interactions involve the nitrogen atom of the oxazole ring, while the C-H···Cl interactions involve the chlorine substituent. C-H···π interactions are also observed, where a hydrogen atom interacts with the electron cloud of a phenyl ring. nih.gov

Furthermore, π-π stacking interactions between adjacent phenyl rings contribute significantly to the crystal packing, often in an inversion-related manner. nih.gov These interactions, along with weaker van der Waals forces, create a stable three-dimensional supramolecular architecture. nih.goviucr.org While classical hydrogen bonds (e.g., O-H···N or N-H···O) are prominent in some oxazole derivatives, their presence depends on the specific functional groups attached to the core structure. nih.gov

| Interaction Type | Description | Potential Role in this compound |

|---|---|---|

| C-H···N | A weak hydrogen bond between a carbon-bound hydrogen and the nitrogen of the oxazole ring. | Likely to be a significant interaction directing the crystal packing. |

| C-H···Cl | A weak hydrogen bond involving the chlorine atom as the acceptor. | Expected to contribute to the overall stability of the crystal lattice. |

| C-H···π | An interaction between a C-H bond and the π-electron system of the phenyl ring. | Contributes to the stabilization of the packing arrangement. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Plays a crucial role in the stacking of molecules in the crystal. |

Hirshfeld Surface Analysis for Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contacts can be identified. nih.goviucr.org

These findings suggest that van der Waals forces and weak hydrogen bonds play a major role in the crystal packing. iucr.org The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a detailed quantitative summary of these interactions, allowing for a comparative analysis of crystal packing in different compounds. nih.gov It is reasonable to expect a similar distribution of intermolecular contacts for this compound, with significant contributions from H···H, H···C, and H···Cl interactions.

| Contact Type | Contribution (%) in Analogue Compound nih.goviucr.org | Expected Significance in this compound |

|---|---|---|

| H···H | 48.7 | High |

| H···C/C···H | 22.2 | High |

| Cl···H/H···Cl | 8.8 | Moderate |

| H···O/O···H | 8.2 | Dependent on crystal packing, potentially moderate |

| H···N/N···H | 5.1 | Moderate |

Dihedral Angle Analysis and Assessment of Steric and Electronic Influences on Conformation

The relative orientation of the phenyl ring and the oxazole ring is a key conformational feature of 3-phenyl-1,2-oxazole derivatives. This is quantified by the dihedral angle between the planes of the two rings. This angle is influenced by a delicate balance of steric hindrance and electronic effects. chemrxiv.orgnih.gov

In the solid state, the crystal structure of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole shows that the mean plane of the 4-chlorophenyl ring forms a dihedral angle of 62.8° with the 5-methyl-1,2-oxazole ring. nih.goviucr.org In other reported 3-phenyl-1,2-oxazole derivatives, these dihedral angles are typically non-zero, indicating a twisted conformation. For example, in 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole, the dihedral angle between the phenyl group and the isoxazole (B147169) ring is 15.2°, while in 5-(3-methylphenyl)-3-phenyl-1,2-oxazole, it is 17.60°. nih.govnih.gov

The deviation from planarity is often a result of steric repulsion between the ortho-hydrogens of the phenyl ring and the substituents on the oxazole ring. nih.gov Bulky substituents will generally lead to larger dihedral angles to minimize steric strain.

Conversely, electronic effects, such as conjugation between the π-systems of the phenyl and oxazole rings, favor a more planar conformation to maximize orbital overlap. The final observed conformation is a compromise between these opposing forces. The presence of electron-withdrawing or electron-donating groups on the phenyl ring can also modulate the electronic landscape and, consequently, the preferred dihedral angle. chemrxiv.org A quantitative analysis of these steric and electronic effects can be performed using computational methods to build models that predict conformational stability. chemrxiv.org

| Compound | Dihedral Angle (Phenyl-Oxazole) | Reference |

|---|---|---|

| 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole | 62.8° (for 4-chlorophenyl ring) | nih.goviucr.org |

| 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole | 15.2° | nih.gov |

| 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole | 17.60° | nih.gov |

Advanced Spectroscopic Characterization Methodologies in Oxazole Research

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, serves as a fundamental tool for identifying functional groups and probing the structural backbone of molecules like 4-Chloro-5-methyl-3-phenyl-1,2-oxazole. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural modes of vibration.

In the context of isoxazole (B147169) derivatives, IR spectroscopy is instrumental in identifying characteristic bond vibrations. For instance, the C=N stretching vibration within the isoxazole ring typically appears in the 1500-1650 cm⁻¹ region, while the C-O stretching is observed around 1250 cm⁻¹. nih.gov The presence of a phenyl group introduces strong bands corresponding to aromatic C-H stretching above 3000 cm⁻¹ and C=C ring stretching vibrations between 1450 and 1600 cm⁻¹. The substitution pattern, including the chloro and methyl groups, also imparts a unique fingerprint to the spectrum, particularly in the lower frequency region (below 1000 cm⁻¹), where C-Cl stretching and various bending modes occur. ias.ac.in

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The symmetric breathing of the phenyl ring, for example, often gives a strong Raman signal. nih.gov

For flexible molecules, multiple conformers (spatial isomers) may coexist at room temperature. Matrix-isolation FTIR is a powerful technique used to study these individual conformers. The molecule of interest is trapped in an inert gas matrix (like argon or xenon) at cryogenic temperatures (around 10 K). nih.govnih.gov This cryogenic environment freezes out molecular rotation and prevents intermolecular interactions, allowing for the high-resolution measurement of the vibrational spectrum of each individual conformer. acs.org

Research on analogous compounds, such as methyl 4-chloro-5-phenylisoxazole-3-carboxylate, has demonstrated the existence of multiple low-energy conformers differing in the orientation of substituent groups relative to the isoxazole ring. nih.govacs.org Theoretical calculations, typically using Density Functional Theory (DFT), are employed to predict the geometries and vibrational spectra of these conformers. By comparing the experimental matrix-isolation spectra with the calculated spectra, researchers can identify which conformers are present in the sample and determine their relative energies. nih.govacs.org For this compound, this technique could be used to study the rotational orientation of the phenyl group relative to the oxazole (B20620) ring.

A complete understanding of a molecule's vibrational spectrum requires the assignment of each observed absorption band to a specific atomic motion, known as a normal mode. smu.edu This is a complex task for molecules with many atoms, as vibrations are often coupled and involve the motion of multiple atoms.

The process of vibrational assignment is greatly aided by computational chemistry. psicode.org Quantum chemical calculations, such as DFT, can compute the harmonic vibrational frequencies and the corresponding normal modes. researchgate.net These theoretical predictions are then compared with the experimental IR and Raman spectra. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled to provide a reliable assignment. nih.gov

For this compound, a normal-mode analysis would involve correlating the calculated vibrational modes with the experimental data from IR and Raman spectroscopy. This allows for a definitive assignment of key vibrational bands, confirming the molecular structure.

A representative, though hypothetical, table of key IR and Raman frequencies for this compound, based on data from similar structures, is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) (IR) | Expected Frequency Range (cm⁻¹) (Raman) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |

| Methyl C-H Stretch | 2980-2870 | 2980-2870 | Medium-Weak |

| C=N Stretch (isoxazole ring) | 1620-1580 | 1620-1580 | Medium-Strong |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Strong |

| N-O Stretch (isoxazole ring) | 1420-1380 | 1420-1380 | Medium |

| C-O Stretch (isoxazole ring) | 1260-1200 | 1260-1200 | Strong |

| C-Cl Stretch | 800-600 | 800-600 | Strong |

| Ring Bending Modes | < 600 | < 600 | Medium-Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of molecular structure in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C.

For this compound, ¹H NMR would provide key information. The methyl protons would appear as a singlet, typically in the range of δ 2.0-2.5 ppm. The protons of the phenyl ring would resonate in the aromatic region (δ 7.0-8.0 ppm), with their splitting pattern and chemical shifts being dependent on the electronic effects of the isoxazole ring. sciarena.com

A hypothetical table of expected NMR chemical shifts for this compound is shown below.

| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Methyl (CH₃) | 2.2 - 2.6 | Singlet |

| ¹H | Phenyl (Ar-H) | 7.3 - 7.8 | Multiplet |

| ¹³C | Methyl (CH₃) | 10 - 15 | Quartet |

| ¹³C | C4 (C-Cl) | 110 - 120 | Singlet |

| ¹³C | C5 (C-CH₃) | 165 - 175 | Singlet |

| ¹³C | C3 (C-Ph) | 155 - 165 | Singlet |

| ¹³C | Phenyl (Ar-C) | 125 - 135 | Multiple |

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Elucidation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which can confirm the elemental composition. beilstein-journals.org The mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion, with a second peak [M+2]⁺ having an intensity of about one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for isoxazoles involve the cleavage of the N-O bond, leading to the formation of various charged fragments. The fragmentation of this compound would likely involve the loss of a chlorine atom, a methyl group, or cleavage of the isoxazole ring itself. The analysis of these fragment ions helps to piece together the molecular structure.

Computational Chemistry and Molecular Modeling Studies of 4 Chloro 5 Methyl 3 Phenyl 1,2 Oxazole

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods are instrumental in exploring the fundamental electronic properties of molecules. These approaches allow for the calculation of various parameters that govern the behavior and reactivity of a compound.

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of organic molecules due to its balance of accuracy and computational cost. irjweb.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with a basis set like 6-311++G(d,p), is commonly used for such calculations. irjweb.com For 4-Chloro-5-methyl-3-phenyl-1,2-oxazole, DFT calculations can be employed to determine its ground state properties and to map out its potential energy surface. This allows for the identification of stable conformers and the energy barriers between them. For instance, studies on similar oxazole (B20620) derivatives have successfully used DFT to identify low-energy conformers and understand their relative stabilities. nih.gov The exploration of the potential energy surface can reveal the most likely shapes the molecule will adopt, which is crucial for understanding its interactions with other molecules.

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. The resulting optimized geometry provides key structural parameters such as bond lengths and angles.

Once the optimized geometry is obtained, electronic structure calculations can be performed to understand the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap generally suggests higher reactivity. irjweb.com

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and the treatment of electron correlation. A basis set is a set of mathematical functions used to build molecular orbitals. fsu.edu Larger basis sets, such as the correlation-consistent cc-pVTZ, provide more flexibility for describing the electron distribution and generally lead to more accurate results, though at a higher computational cost. fsu.edu However, even with large basis sets, there is a basis set superposition error (BSSE) that can affect calculations of interaction energies. nih.gov

Electron correlation refers to the interaction between individual electrons. The Hartree-Fock (HF) method, a fundamental approach, does not fully account for electron correlation. fsu.edu More advanced methods, such as Møller-Plesset (MP2) perturbation theory or coupled cluster (CC) theory, can provide a more accurate description by including electron correlation effects. researchgate.net For a molecule like this compound, a careful choice of both the basis set and the method for treating electron correlation is necessary to obtain reliable predictions of its properties. researchgate.netmdpi.com

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme.

A primary goal of molecular docking is to predict the binding affinity, which is a measure of how strongly a ligand binds to its target. This is often expressed as a binding energy or a docking score. Lower binding energies typically indicate a more stable complex and a higher binding affinity. Various scoring functions are used to estimate the free energy of binding, taking into account factors like electrostatic interactions, van der Waals forces, and hydrogen bonds. The prediction of binding free energy is crucial for ranking potential drug candidates and prioritizing them for further experimental testing. nih.gov

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.2 |

| Number of Hydrogen Bonds | 2 |

| Interacting Residues | TYR 123, SER 245 |

Molecular docking can also be used to identify the active site of a target protein, which is the region where the ligand binds and where the biological activity occurs. By analyzing the docked conformation of this compound, researchers can gain insights into the specific amino acid residues that are important for binding. This information is vital for understanding the molecular recognition mechanism, which is how the ligand and target specifically recognize and bind to each other. The analysis of these interactions can guide the design of new molecules with improved potency and selectivity.

Elucidation of Intermolecular Forces: Hydrogen Bonding, Hydrophobic Interactions, and Electrostatic Interactions

The stability and packing of molecular crystals are governed by a complex interplay of intermolecular forces. Computational methods, particularly Hirshfeld surface analysis, are instrumental in dissecting and quantifying these interactions. While specific studies on this compound are not prevalent, analysis of structurally similar oxazole derivatives provides significant insight into the expected intermolecular contacts.

A Hirshfeld surface analysis performed on 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole reveals the dominant role of specific interactions in the crystal packing. nih.gov This analysis indicates that the most significant contributions to molecular packing arise from H⋯H, H⋯C/C⋯H, and Cl⋯H/H⋯Cl contacts. nih.gov In this particular crystal structure, molecules are linked by C—H⋯N, C—H⋯Cl, and C—H⋯π contacts, alongside π–π stacking interactions. nih.gov

Similarly, an analysis of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-N-prop-2-en-1-yl-benzenesulfonamide showed that H⋯H (53.6%), C⋯H/H⋯C (20.8%), and O⋯H/H⋯O (17.7%) are the major interactions governing its three-dimensional supramolecular structure. nih.gov These findings underscore the importance of hydrogen bonds and van der Waals forces in the solid-state architecture of oxazole compounds.

For this compound, it can be inferred that similar forces would be at play. The chlorine atom and the nitrogen and oxygen atoms of the oxazole ring would act as potential acceptors for weak C-H⋯Cl, C-H⋯N, and C-H⋯O hydrogen bonds. The phenyl ring facilitates π-π stacking and C-H⋯π interactions, while the methyl group and hydrocarbon portions of the molecule would contribute to numerous H⋯H and hydrophobic contacts. Electrostatic interactions, though weaker, would be dictated by the partial charges on the heteroatoms and the electron-withdrawing chlorine atom.

Table 1: Comparative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Oxazole Compounds

| Intermolecular Contact | Contribution in C₂₄H₂₀ClNO₂ nih.gov | Contribution in C₂₁H₂₂N₂O₃S nih.gov |

| H···H | 48.7% | 53.6% |

| H···C/C···H | 22.2% | 20.8% |

| Cl···H/H···Cl | 8.8% | Not Applicable |

| O···H/H···O | 8.2% | 17.7% |

| N···H/H···N | 5.1% | Not Applicable |

Exploration of Allosteric Binding Mechanisms

Allosteric modulation, where a ligand binds to a site on a receptor distinct from the primary (orthosteric) site to modify the receptor's activity, is a key focus in drug discovery. Computational chemistry offers powerful tools to explore these complex mechanisms. While specific allosteric binding studies involving this compound are not documented in the available literature, the computational methodologies for such explorations are well-established.

The process typically involves molecular docking and molecular dynamics (MD) simulations. Initially, computational methods can be used to identify potential allosteric pockets on a target protein. These pockets are often transient and may not be apparent in static crystal structures. Docking simulations can then be used to predict the binding pose and affinity of a ligand, like an oxazole derivative, to these identified allosteric sites.

For instance, in studies on orexin (B13118510) receptors, docking simulations were used to formulate a hypothesis about the role of specific subpockets in receptor activation by ligands. nih.gov Following docking, extensive MD simulations are crucial. These simulations can reveal how the binding of an allosteric modulator induces conformational changes in the protein that propagate from the allosteric site to the orthosteric site or other functional regions, thereby altering the protein's biological activity. These simulations provide a dynamic view of the allosteric communication network within the protein.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Oxazole Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These methods are widely used in the development of lead compounds and for the prediction of the activity of newly designed molecules. mdpi.comnih.gov

Ligand-Based and Structure-Based QSAR Approaches

QSAR methodologies can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based QSAR: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies solely on the structural information of a series of ligands with known activities. By aligning the structures and calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), a predictive model is built. For example, QSAR studies on a set of azole derivatives tested against human cytomegalovirus (HCMV) were performed to create predictive classification models, which were then used to screen a virtual chemical library for new potential antiviral compounds. nih.gov

Structure-Based QSAR: When the 3D structure of the target protein is available, structure-based methods can be employed. These approaches use information from the ligand-protein complex to inform the model. For instance, in a study of 1,2,4-triazole (B32235) bearing compounds as COX-2 inhibitors, a 3D-QSAR model was generated based on an alignment of the ligands, which provided insights into the structural requirements for potent inhibition. nih.gov This approach can elucidate how different substituents on the oxazole scaffold might interact with specific residues in the active site, guiding the design of more potent and selective inhibitors.

Pharmacophore Model Generation and Validation

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. youtube.com Pharmacophore modeling is a cornerstone of ligand-based drug design, especially for virtual screening and understanding ligand-receptor interactions. youtube.comnih.gov

The generation process begins with a set of active ligands. These molecules are conformationally analyzed and superimposed to identify common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. nih.gov For example, a pharmacophore model (AADRRR_2) for 1,2,4-triazole-oxazole hybrids identified aromatic rings and a hydrogen bond donor as key features for COX-2 inhibitory activity. nih.gov

Once a hypothesis is generated, it must be validated. This is typically done by using the model to screen a database containing known active and inactive compounds. A robust model should be able to successfully distinguish the actives from the inactives. These validated models can then be used as 3D queries to screen large virtual libraries to identify novel chemical scaffolds that match the pharmacophore requirements and are therefore likely to be active. nih.gov Studies on benzoxazole (B165842) derivatives have successfully used pharmacophore models to identify compounds with selective cytotoxicity against cancerous cells. nih.gov

Computational Prediction Methodologies for Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic properties of a drug candidate, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME), are critical determinants of its clinical success. Predicting these properties early in the drug discovery process using computational methods can significantly reduce costs and attrition rates. youtube.com

In Silico Tools and Algorithms for ADME Prediction

A variety of in silico tools and algorithms are available to predict the ADME properties of small molecules like this compound. These tools often rely on QSAR models and physicochemical property calculations.

Web-based platforms like SwissADME are widely used to evaluate pharmacokinetics and drug-likeness. japtronline.compnrjournal.com This tool calculates a range of molecular descriptors relevant to ADME, such as molecular weight, lipophilicity (log P), topological polar surface area (TPSA), and water solubility. japtronline.compnrjournal.com It also assesses compounds based on established drug-likeness rules, including Lipinski's rule of five and the Veber rule, which indicate the likelihood of good oral bioavailability and intestinal absorption. nih.gov

Other specialized software packages like PyRx and StarDrop's Auto-Modeller are also employed. youtube.comjaptronline.com PyRx can be used for screening libraries of compounds, japtronline.com while StarDrop provides modules for building robust, custom QSAR models for various ADME properties like solubility and metabolic stability. youtube.com For instance, studies on new oxazole derivatives have used the SwissADME server to predict high oral bioavailability and good gastrointestinal absorption. pnrjournal.compnrjournal.com Similarly, in silico predictions for benzothiazole-oxadiazole derivatives showed that most compounds complied with Lipinski's rule and were predicted to have good intestinal absorption. nih.gov

Table 2: Commonly Predicted ADME-Related Properties for Oxazole-like Compounds Using In Silico Tools

| Property/Rule | Typical Predicted Value/Outcome | Significance | Source |

| Lipinski's Rule of 5 | Compliant | Good drug-likeness properties | nih.gov |

| Veber Rule | Compliant | Good oral bioavailability | nih.gov |

| GI Absorption | High | Well absorbed from the intestine | pnrjournal.com |

| Bioavailability Score | 0.55 | Indicates systemic circulation | pnrjournal.com |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Relates to cell permeability | pnrjournal.com |

Metabolic Pathway Prediction Models and Biotransformation Studies

Computational models are instrumental in predicting the metabolic fate of novel chemical entities, offering insights into their potential biotransformation pathways and the enzymes responsible for their metabolism. While specific experimental biotransformation studies on this compound are not extensively documented in publicly available literature, predictive models, based on the metabolism of structurally similar isoxazole-containing compounds, can provide a hypothetical metabolic landscape for this molecule.

The primary enzyme system responsible for the metabolism of a vast majority of xenobiotics is the cytochrome P450 (CYP450) superfamily of enzymes. nih.gov Computational tools for predicting CYP450-mediated metabolism typically focus on identifying potential sites of metabolism (SoM) and the likely resulting metabolites. nih.gov For this compound, the most probable metabolic transformations would involve the key functional groups and positions susceptible to enzymatic attack: the methyl group, the phenyl ring, and the isoxazole (B147169) ring itself.

Predicted Phase I Metabolic Pathways:

Phase I metabolism generally introduces or exposes functional groups, preparing the compound for Phase II conjugation and subsequent excretion. For this compound, the following Phase I reactions are predicted based on studies of analogous compounds.

Hydroxylation of the Methyl Group: The methyl group at the 5-position of the isoxazole ring is a likely site for hydroxylation. Studies on other methyl-isoxazole derivatives have shown that methyl groups are susceptible to oxidation by CYP450 enzymes, leading to the formation of a primary alcohol. nih.gov This initial metabolite can be further oxidized to an aldehyde and then a carboxylic acid.

Aromatic Hydroxylation: The phenyl ring at the 3-position is another prime target for CYP450-mediated hydroxylation. This can occur at the ortho, meta, or para positions, with the para-position often being favored. This process would introduce a phenolic group, significantly increasing the polarity of the molecule.

Isoxazole Ring Cleavage: A more complex, yet plausible, metabolic pathway is the cleavage of the 1,2-oxazole ring. Research on the anti-inflammatory drug leflunomide, which also contains an isoxazole ring, has detailed a unique CYP450-mediated N-O bond cleavage. nih.gov This type of biotransformation for this compound could potentially lead to the formation of various open-chain metabolites. However, studies have also indicated that substitution on the isoxazole ring, such as the methyl group present in this compound, can sometimes hinder ring opening. nih.gov

Dehalogenation: The chlorine atom at the 4-position represents a potential, though generally less common, site for metabolic attack. Reductive dehalogenation is a possible pathway, which would replace the chlorine atom with a hydrogen atom.

Predicted Phase II Metabolic Pathways:

Following the initial Phase I transformations that introduce hydroxyl groups, these metabolites can undergo Phase II conjugation reactions.

Glucuronidation: The hydroxylated metabolites, particularly the phenolic derivatives from aromatic hydroxylation and the primary alcohol from methyl group oxidation, are susceptible to conjugation with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in highly water-soluble glucuronide conjugates that are readily excreted.

Sulfation: Similarly, the hydroxylated metabolites can be sulfated by sulfotransferases (SULTs). This process also increases water solubility and facilitates elimination from the body.

The following table summarizes the predicted metabolites of this compound based on these computational predictions and data from structurally related compounds.

| Predicted Metabolite | Metabolic Pathway | Enzyme Family |

| 4-Chloro-3-phenyl-5-(hydroxymethyl)-1,2-oxazole | Methyl Hydroxylation | Cytochrome P450 |

| 4-Chloro-5-methyl-3-(hydroxyphenyl)-1,2-oxazole | Aromatic Hydroxylation | Cytochrome P450 |

| Open-chain metabolites | Isoxazole Ring Cleavage | Cytochrome P450 |

| 5-Methyl-3-phenyl-1,2-oxazole | Dehalogenation | Reductive enzymes |

| Glucuronide conjugates of hydroxylated metabolites | Glucuronidation | UGTs |

| Sulfate conjugates of hydroxylated metabolites | Sulfation | SULTs |

It is crucial to emphasize that these are predicted pathways. The actual metabolic profile of this compound would need to be confirmed through in vitro studies with liver microsomes or hepatocytes, followed by in vivo animal and human studies. nih.gov Such experimental work would definitively identify the metabolites and the specific CYP450 isoforms involved in its biotransformation.

Medicinal Chemistry and Biological Interaction Research Perspectives on 1,2 Oxazole Derivatives

Oxazole (B20620) Scaffold Design Principles in Modern Drug Discovery

The 1,2-oxazole, also known as isoxazole (B147169), is a five-membered heterocyclic aromatic ring containing one nitrogen and one oxygen atom in adjacent positions. researchgate.net This scaffold is a cornerstone in modern medicinal chemistry, valued for its unique physicochemical properties and its ability to serve as a versatile pharmacophore. nih.govresearchgate.net The integration of the isoxazole ring into potential drug candidates can offer improved physicochemical characteristics, such as metabolic stability and a favorable pharmacokinetic profile. nih.govsemanticscholar.org Its structure is frequently employed by medicinal chemists to enhance properties like biological activity and selectivity, and to reduce adverse effects of parent compounds. mdpi.com

The isoxazole nucleus is considered a "privileged scaffold" due to its capacity to bind to a wide variety of biological targets, including enzymes and receptors, through diverse non-covalent interactions. nih.govresearchgate.net This broad biological activity has led to its incorporation into drugs for a multitude of diseases, including cancer, microbial infections, and inflammatory conditions. nih.govresearchgate.net The ring system's electronic nature and geometry can be finely tuned through substitution, allowing for the rational design of molecules with specific target affinities. researchgate.net Furthermore, the isoxazole ring is relatively stable and can act as a bioisosteric replacement for other chemical groups, a strategy used to optimize lead compounds into clinical candidates. nih.gov Its presence in numerous FDA-approved drugs underscores its significance and therapeutic value in drug discovery. rsc.org

Structure-Activity Relationship (SAR) Studies for 1,2-Oxazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of 1,2-oxazole derivatives correlates with their biological activity. These studies systematically alter the substituents on the isoxazole ring and associated structures to map out the chemical features essential for potency and selectivity. The goal is to identify which parts of the molecule, known as pharmacophores, are critical for interacting with the biological target and which parts can be modified to improve drug-like properties. researchgate.net For 1,2-oxazole derivatives, SAR studies have been crucial in developing potent and selective agents for a wide range of therapeutic areas. rsc.org

The type and position of substituents on the 1,2-oxazole ring and its appended groups, such as the phenyl ring in 4-Chloro-5-methyl-3-phenyl-1,2-oxazole, have a profound impact on molecular interactions and subsequent biological responses.

For instance, in a series of 3,5-disubstituted isoxazole derivatives synthesized from tyrosol, it was found that the nature of the substituent on the phenyl ring attached at the 3-position significantly influenced antiproliferative activity against U87 glioblastoma cells. mdpi.com Specifically, the presence of methyl, methoxy, or chloride groups on the phenyl ring enhanced the anticancer activity. mdpi.com This suggests that these substituents are involved in crucial interactions within the target's binding site.

In another example concerning 1,2,4-oxadiazole-ponatinib analogs, SAR analysis revealed that a chlorine atom on the benzamide (B126) aromatic ring was critical for high activity in an enzyme-linked immunosorbent assay (ELISA). nih.gov While this is a different isomer of oxazole, it highlights the general principle that halogen substituents can play a key role in ligand-target binding, often through halogen bonding or by influencing the electronic properties of the aromatic system.

The table below summarizes findings on how different substituents on isoxazole-related scaffolds affect biological outcomes, based on various research studies.

| Scaffold Base | Substituent & Position | Biological Target/Assay | Observed Effect of Substituent |

| 3-Phenyl-1,2-oxazole | Methyl, Methoxy, or Chloride on Phenyl group | U87 Glioblastoma Cells | Enhanced antiproliferative activity. mdpi.com |

| 1,2,4-Oxadiazole-Ponatinib Analog | Chlorine on Benzamide Ring | Enzyme-Linked Immunosorbent Assay (ELISA) | Crucial for high activity. nih.gov |

| 1,2,4-Oxadiazol-5-yl-benzenesulfonamides | Sulfonamide Moiety | Carbonic Anhydrase (CA) Inhibition | Demonstrated high biological activity and selectivity. nih.gov |

These examples underscore the importance of systematic substitution to probe the chemical space around the oxazole core, thereby guiding the design of more effective therapeutic agents. The methyl group at position 5 and the chloro group at position 4 of the specific compound "this compound" would similarly be expected to modulate its binding affinity and biological profile through steric and electronic contributions.

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to optimize drug candidates by replacing a functional group with another that has similar physical and chemical properties, leading to improved potency, selectivity, or pharmacokinetic profiles. nih.gov The 1,2-oxazole ring itself is often used as a bioisostere for other groups, but this strategy is also applied to the substituents attached to the oxazole core.

A key area where bioisosteric replacement is employed is in addressing metabolic liabilities. For example, an unsubstituted phenyl ring on a drug candidate can be a "metabolic soft spot," prone to oxidation by cytochrome P450 enzymes. nih.gov A common strategy to block this metabolism is to replace the phenyl ring with a more metabolically robust heterocyclic ring, such as a pyridine (B92270) ring. This substitution can dramatically increase the metabolic half-life of a compound while maintaining its desired biological activity. nih.gov

In another instance, researchers investigating mineralocorticoid receptor antagonists found that replacing a metabolically labile benzyl (B1604629) amide linker with various five-membered heterocycles, including an oxazole, significantly increased microsomal stability. nih.gov Further scaffold hopping to a 1,3,4-oxadiazole (B1194373) core provided even greater stability and improved lipophilic ligand efficiency. nih.gov This demonstrates how different heterocyclic rings, including various oxazole isomers, can be systematically evaluated as bioisosteres to enhance drug-like properties.

The table below provides examples of bioisosteric replacements used to overcome metabolic instability.

| Original Group | Bioisosteric Replacement | Purpose of Replacement | Outcome |

| Unsubstituted Phenyl Ring | 2-Pyridyl Group | Increase metabolic stability against oxidation. | Dramatically increased half-life while maintaining potency. nih.gov |

| Benzyl Amide Linker | Oxazole Ring | Increase microsomal stability. | Increased metabolic stability. nih.gov |